molecular formula C15H17ClN2O3S B2412542 (2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile CAS No. 866009-19-0

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile

Cat. No.: B2412542
CAS No.: 866009-19-0
M. Wt: 340.82
InChI Key: YAHNZACAQQNAJT-QINSGFPZSA-N
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Description

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile typically involves multiple steps, including the formation of the enamine, the introduction of the chlorobenzoyl group, and the addition of the methylsulfanyl group. Common reagents used in these steps include chlorobenzoyl chloride, dimethoxyethanol, and methylthiol. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitrile group, converting it to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules with potential pharmaceutical applications.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a drug candidate.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-chlorobenzoyl)-3-(dimethylamino)-3-methylsulfanylprop-2-enenitrile
  • (Z)-2-(4-chlorobenzoyl)-3-(2,2-dimethoxyethylamino)-3-ethylsulfanylprop-2-enenitrile

Uniqueness

The unique combination of functional groups in (2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile, such as the chlorobenzoyl and dimethoxyethylamino groups, may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

(Z)-2-(4-chlorobenzoyl)-3-(2,2-dimethoxyethylamino)-3-methylsulfanylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-20-13(21-2)9-18-15(22-3)12(8-17)14(19)10-4-6-11(16)7-5-10/h4-7,13,18H,9H2,1-3H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNZACAQQNAJT-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CN/C(=C(\C#N)/C(=O)C1=CC=C(C=C1)Cl)/SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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